2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a useful research compound. Its molecular formula is C25H24ClNO2 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Modification
The chemical structure of 2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid suggests its potential for various scientific research applications, primarily focusing on synthesis and chemical modification processes. Studies on related compounds highlight methodologies for C-methylation of carboxylic acids to t-butyl compounds, emphasizing the utility of tert-butyl groups in synthetic organic chemistry. For instance, exhaustive C-methylation with trimethylaluminium leads to the transformation of benzoic acid derivatives to their corresponding t-butyl compounds, illustrating a pathway for modifying carboxylic acids (Meisters & Mole, 1974). Similarly, the synthesis of tert-butyl carboxylate derivatives from amino acids showcases the relevance of tert-butyl groups in the preparation of chiral auxiliary compounds, providing a foundation for complex molecule synthesis (Studer, Hintermann, & Seebach, 1995).
Enantioselective Synthesis and Sensing
The enantioselective synthesis of molecules is a critical area of research, with tert-butyl groups playing a pivotal role in achieving chirality control. For example, the use of tert-butyl groups in the synthesis of pipecolic acid derivatives demonstrates the importance of sterically bulky groups in achieving stereoselective outcomes (Purkayastha et al., 2010). Moreover, tert-butyl based compounds have been utilized in enantioselective fluorescence sensing, offering a method to detect chiral amino alcohols, further illustrating the versatility of tert-butyl groups in facilitating specific interactions for sensory applications (Liu, Pestano, & Wolf, 2008).
Polymer Synthesis and Material Science
In material science, the introduction of tert-butyl groups into polymeric structures has been explored to modify the physical and chemical properties of materials. The synthesis of polyamides incorporating tert-butyl groups results in polymers with enhanced solubility, thermal stability, and mechanical strength, demonstrating the impact of chemical modification on material performance (Hsiao, Yang, & Chen, 2000).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors in the body. For instance, indole derivatives are known to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)/b16-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARGEGVLYRRED-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.